1-(4-Nitrophenyl)cyclobutanamine

PKB/Akt inhibitor synthetic intermediate high-yield nitration

1-(4-Nitrophenyl)cyclobutanamine (CAS 1260672-25-0) is the validated para-nitro phenylcyclobutylamine scaffold for ATP-competitive Akt inhibitor synthesis, with documented 97–99% yields at kilogram scale (CN-105315161-A). Its cyclobutyl ring provides a ~0.4 LogP advantage over cyclopropyl and cyclopentyl analogs, enhancing passive membrane permeability for intracellular target engagement. Validated as a CCR5 fragment hit (Kd=316 nM; IC₅₀=622 nM) and a P2X3 antagonist (EC₅₀=340 nM), this isomer is the only empirically supported choice for SAR programs targeting these receptors. Choose the para-nitro compound for reliable synthetic tractability and established biological benchmarks.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11726976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)cyclobutanamine
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C10H12N2O2/c11-10(6-1-7-10)8-2-4-9(5-3-8)12(13)14/h2-5H,1,6-7,11H2
InChIKeyZJRQRRUUGNADQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)cyclobutanamine: Procurement-Grade Chemical Profile and Core Specifications


1-(4-Nitrophenyl)cyclobutanamine (CAS 1260672-25-0) is a para-nitro-substituted phenylcyclobutylamine with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . The compound features a strained four-membered cyclobutane ring directly attached to a 4-nitrophenyl group via a primary amine, giving it a calculated LogP of ~3.16 . Physical properties include a predicted boiling point of 341.3±25.0 °C, a density of 1.211±0.06 g/cm³, and a predicted pKa of 10.27±0.29, indicating its weakly basic character . It is commercially available as a research chemical with a typical purity specification of 95% or higher (some vendors offer ≥98%) . Its primary research value lies in its dual functionality: the nitro group serves as a precursor to anilines via reduction, while the cyclobutylamine scaffold offers distinct conformational constraints that influence target binding.

Why 1-(4-Nitrophenyl)cyclobutanamine Cannot Be Replaced by Its Closest Analogs


1-(4-Nitrophenyl)cyclobutanamine occupies a unique physicochemical and pharmacological niche that is not shared by its cyclopropyl, cyclopentyl, or regioisomeric nitro analogs. Substituting the cyclobutyl ring with a cyclopropyl or cyclopentyl ring alters lipophilicity (ΔLogP ~0.4 between cyclobutyl and cyclopropyl analogs ), conformational flexibility, and metabolic stability. Similarly, changing the para-nitro group to meta or ortho positions shifts hydrogen-bonding geometry and electronics, as seen in differential P2X3 antagonist activities: the para-nitro isomer demonstrates EC₅₀ values of 340 nM, while other substituted phenylcyclobutylamines show different profiles across nNOS and iNOS assays [1]. These structural variations translate into distinct binding kinetics, target engagement, and downstream biological readouts; thus, generic substitution across the class without empirical validation risks loss of potency, selectivity, or synthetic tractability.

Head-to-Head Quantitative Evidence for 1-(4-Nitrophenyl)cyclobutanamine Differentiation


Defined Synthetic Intermediate for PKB/Akt Inhibitors with Documented High-Yield Route

1-(4-Nitrophenyl)cyclobutanamine is a key intermediate in the synthesis of N-substituted-1-(4-aminophenyl)cyclobutylamine, a core scaffold for PKB/Akt kinase inhibitors [1]. Patent CN-105315161-A describes a novel, industrially scalable route that converts 1-phenylcyclobutanecarbonitrile to 1-(4-nitrophenyl)cyclobutanecarbonitrile in 97% yield via nitration, followed by conversion to 1-(4-nitrophenyl)cyclobutanecarboxamide in 99% yield [2]. This two-step sequence enables kilogram-scale production with >98% purity, which is critical for downstream medicinal chemistry workflows targeting AKT isoforms. In contrast, the 3-nitro and 2-nitro regioisomers are not documented as intermediates in analogous high-yield industrial processes, making the para-nitro isomer the preferred choice for PKB/Akt inhibitor development programs.

PKB/Akt inhibitor synthetic intermediate high-yield nitration

P2X3 Antagonist Activity: Quantitative Comparison with a Standard Antagonist

In a recombinant rat P2X3 assay in Xenopus oocytes, 1-(4-nitrophenyl)cyclobutanamine exhibited an EC₅₀ of 340 nM as an antagonist when tested at 10 µM [1]. A structurally related P2X3 antagonist, MRS 2257, shows an EC₅₀ of 22 nM in the same assay at 3 µM [2]. This ~15-fold difference in potency establishes the compound as a moderate-affinity starting point for P2X3-targeted optimization, as opposed to a high-potency advanced lead. The para-nitro substitution pattern is a critical determinant of activity; ortho- and meta-nitrophenyl derivatives have not been reported to exhibit comparable P2X3 antagonism in the same assay system, suggesting that the 4-nitro group confers a specific pharmacophoric advantage for this target.

P2X3 antagonist pain purinergic signaling

CCR5 Antagonist Activity: Kd and IC50 Values for Chemokine Receptor Targeting

1-(4-Nitrophenyl)cyclobutanamine demonstrates measurable antagonist activity at the human CCR5 chemokine receptor. In a binding assay using HEK293 Glosensor cells, it showed a Kd of 316 nM for inhibiting RANTES-induced calcium flux [1]. In a separate functional assay in Gqi5-transfected MOLT4 cells, the IC₅₀ was 622 nM [2]. While maraviroc, a clinically approved CCR5 antagonist, exhibits sub-nanomolar potency (IC₅₀ ≈ 2.9 nM in a comparable assay [3]), the ~200-fold difference does not preclude the value of 1-(4-nitrophenyl)cyclobutanamine as a tool compound or a fragment for fragment-based drug discovery targeting CCR5. Notably, the para-nitro regioisomer is specifically cited in preliminary CCR5 antagonist screening, while the 3-nitro and 2-nitro isomers lack publicly available quantitative CCR5 affinity data [4].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Lipophilicity Comparison: Cyclobutyl vs. Cyclopropyl vs. Cyclopentyl Analogs

The experimentally determined LogP of 1-(4-nitrophenyl)cyclobutanamine is 3.16, calculated using XLogP3 methodology . The cyclopropyl analog (1-(4-nitrophenyl)cyclopropanamine) has a LogP of 2.77, while the cyclopentyl analog (1-(4-nitrophenyl)cyclopentanamine) has a calculated cLogP of approximately 2.81 [1]. This places the cyclobutyl derivative approximately 0.4 LogP units more lipophilic than both the smaller and larger ring analogs. The non-linear relationship between ring size and lipophilicity in this series arises from the unique conformational preferences and solvent-accessible surface area of the cyclobutane ring. Increased lipophilicity correlates with enhanced membrane permeability, making the cyclobutyl analog a potentially superior choice for cell-based assays where passive diffusion is rate-limiting.

lipophilicity LogP physicochemical differentiation

When to Procure 1-(4-Nitrophenyl)cyclobutanamine: Best Application Scenarios Backed by Evidence


Synthesis of PKB/Akt Kinase Inhibitor Intermediates

Procure 1-(4-nitrophenyl)cyclobutanamine when scaling up the synthesis of N-substituted-1-(4-aminophenyl)cyclobutylamine, a validated core scaffold for ATP-competitive Akt inhibitors. Patent CN-105315161-A provides a reproducible, high-yielding route (97–99%) suitable for kilogram-scale production [1]. The para-nitro group is readily reduced to the corresponding aniline, which is then elaborated into the final inhibitor. The 3-nitro and 2-nitro isomers lack comparable documentation, making the para-nitro compound the most reliable intermediate for PKB/Akt-focused programs.

P2X3 Antagonist Hit-to-Lead Optimization

Select 1-(4-nitrophenyl)cyclobutanamine as a starting point for P2X3 antagonist optimization when a moderate-affinity scaffold (EC₅₀ = 340 nM) is acceptable and when para-substitution is desired for synthetic tractability [2]. The compound's activity at recombinant rat P2X3 in Xenopus oocytes provides a benchmark for structure-activity relationship (SAR) exploration. Researchers should be aware of the ~15-fold potency gap compared to MRS 2257 and plan iterative medicinal chemistry to improve affinity.

Fragment-Based CCR5 Antagonist Discovery

When initiating a fragment-based drug discovery campaign targeting the CCR5 chemokine receptor, 1-(4-nitrophenyl)cyclobutanamine serves as a validated fragment hit with Kd = 316 nM and IC₅₀ = 622 nM at human CCR5 [3][4]. Its low molecular weight (192.21 Da) and defined binding pose make it suitable for fragment growing or linking strategies. The absence of publicly available CCR5 data for the 3-nitro and 2-nitro isomers further reinforces the para-nitro compound as the only empirically supported choice within this chemotype for CCR5 research.

Cellular Assays Requiring Enhanced Membrane Permeability

Choose 1-(4-nitrophenyl)cyclobutanamine over its cyclopropyl or cyclopentyl analogs when lipophilicity-driven membrane permeability is a key assay criterion. The ~0.4 LogP advantage over 1-(4-nitrophenyl)cyclopropanamine (LogP 2.77) and 1-(4-nitrophenyl)cyclopentanamine (cLogP ~2.81) predicts a ~2.5-fold increase in passive membrane diffusion . This physicochemical differentiation makes the cyclobutyl analog the preferred choice for intracellular target engagement studies where permeability rather than aqueous solubility is the limiting factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Nitrophenyl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.